molecular formula C9H7BrCl2O2 B14026868 Ethyl 4-bromo-2,3-dichlorobenzoate

Ethyl 4-bromo-2,3-dichlorobenzoate

Cat. No.: B14026868
M. Wt: 297.96 g/mol
InChI Key: VCXNZEYPUQIVPC-UHFFFAOYSA-N
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Properties

Molecular Formula

C9H7BrCl2O2

Molecular Weight

297.96 g/mol

IUPAC Name

ethyl 4-bromo-2,3-dichlorobenzoate

InChI

InChI=1S/C9H7BrCl2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2H2,1H3

InChI Key

VCXNZEYPUQIVPC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)Br)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-bromo-2,3-dichlorobenzoate can be synthesized through several methods. One common approach involves the esterification of 4-bromo-2,3-dichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the purification of the final product may involve techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2,3-dichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2,3-dichlorobenzoate involves its interaction with specific molecular targets. The bromine and chlorine atoms on the benzene ring can participate in electrophilic aromatic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of halogens can enhance its utility in various chemical and biological applications .

Biological Activity

Ethyl 4-bromo-2,3-dichlorobenzoate is an organic compound that has garnered attention for its significant biological activities. This article explores its chemical properties, biological effects, and potential applications based on diverse research findings.

  • Molecular Formula : C9H7BrCl2O2
  • Molecular Weight : Approximately 283.93 g/mol

The compound features a benzene ring with bromine and chlorine substituents, which enhance its reactivity and biological interactions. The presence of these halogen atoms plays a crucial role in modulating enzyme activity and receptor binding, making it a valuable compound in medicinal chemistry and organic synthesis.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Properties : The compound has shown potential in modulating inflammatory responses, possibly by inhibiting specific enzymes involved in the inflammatory pathway.
  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various microbial strains, suggesting it could serve as a basis for developing new antimicrobial agents.

The mechanism of action for this compound involves its interaction with biological targets such as enzymes and receptors. The halogen substituents contribute to the compound's binding affinity, influencing its biological effects. Ongoing research aims to elucidate these interactions further, particularly concerning inflammatory responses and microbial resistance.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the unique characteristics of this compound against structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 4-bromo-2,6-dichlorobenzoateC8H5BrCl2O2Different halogen positions; varied reactivity
Ethyl 4-bromo-2,5-dichlorobenzoateC8H5BrCl2O2Similar structure; different substitution pattern
Ethyl 4-chloro-2,3-dibromobenzoateC8H6Br2ClO2More bromine atoms; distinct reactivity profile
Methyl 3-bromo-4-chloro-2-benzoateC8H7BrClO2Methyl group instead of ethyl; affects solubility
Ethyl 3-bromo-4,5-dichlorobenzoateC8H5BrCl2O2Variation in halogen placement; differing biological activity

This compound is distinguished by its specific arrangement of halogens on the benzene ring, which imparts unique chemical properties compared to its analogs.

Case Studies and Research Findings

Recent studies have focused on the biological implications of this compound:

  • Anti-inflammatory Studies : In vitro assays have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy : Research conducted on various bacterial strains demonstrated that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. This suggests a promising avenue for developing new antibiotics.
  • Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that this compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways related to inflammation and microbial resistance.

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